2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-N-(1-thiophen-2-ylpropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2S/c1-13(10-16-4-3-9-22-16)19(17(20)11-18)12-14-5-7-15(21-2)8-6-14/h3-9,13H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUIOTOQYQHPMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)N(CC2=CC=C(C=C2)OC)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide (CID 16226886) is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H20ClNO2S
- Molecular Weight : 335.86 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- A chloro group at the 2-position.
- A methoxy group attached to a phenyl ring.
- A thiophene moiety contributing to its potential biological activity.
Research indicates that compounds with similar structural motifs often exhibit interactions with various biological targets, including:
- Opioid receptors : Some derivatives have shown affinity for mu-opioid receptors, suggesting potential analgesic properties.
- Cox Inhibition : The anti-inflammatory activity may be linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Pharmacological Effects
- Anti-inflammatory Activity
-
Analgesic Properties
- Given its structural similarity to known analgesics, there is potential for this compound to exhibit pain-relieving effects through opioid receptor modulation.
-
Cytotoxic Effects
- Some studies have indicated that compounds with similar structures may possess cytotoxic properties against certain cancer cell lines, although specific data on this compound is limited.
Comparative Analysis with Related Compounds
| Compound Name | IC50 (μM) COX-1 | IC50 (μM) COX-2 | Notes |
|---|---|---|---|
| Compound A | 19.45 | 42.1 | Strong COX inhibitor |
| Compound B | 26.04 | 31.4 | Moderate COX inhibition |
| 2-Chloro-N... | TBD | TBD | Further studies needed |
Study Overview
A recent study focused on synthesizing and evaluating the anti-inflammatory effects of various acetamide derivatives, including those structurally related to this compound. The research utilized both in vitro assays and animal models to assess efficacy.
Findings
-
In Vitro Assays :
- The synthesized compounds demonstrated varying degrees of COX inhibition, with some achieving significant reductions in inflammatory markers.
-
Animal Models :
- In carrageenan-induced paw edema tests, certain derivatives exhibited notable anti-inflammatory effects comparable to established NSAIDs like diclofenac.
-
Structure–Activity Relationship (SAR) :
- The presence of electron-donating groups such as methoxy was found to enhance anti-inflammatory activity, indicating a beneficial modification for future drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene and Chloroacetamide Moieties
ML162 (2-Chloro-N-(3-Chloro-4-Methoxyphenyl)-N-(2-Oxo-2-(Phenethylamino)-1-(Thiophen-2-yl)ethyl)acetamide)
- Molecular Formula : C₂₂H₂₁Cl₂N₃O₃S
- Key Features: Contains a thiophene ring, chloroacetamide core, and additional phenethylamino and 3-chloro-4-methoxyphenyl groups.
- Application : A class II ferroptosis inducer, acting through GPX4 inhibition .
- Comparison: The presence of a phenethylamino group in ML162 enhances its interaction with cellular targets, distinguishing it from the target compound, which lacks this functional group.
N-(4-Bromophenyl)-2-(2-Thienyl)acetamide
- Molecular Formula: C₁₂H₁₀BrNOS
- Key Features : Simplifies the target compound’s structure by replacing the 4-methoxyphenylmethyl and propan-2-yl groups with a bromophenyl substituent.
- Application : Exhibits antimycobacterial activity .
- Comparison : The bromophenyl group may enhance lipophilicity and membrane permeability compared to the target compound’s methoxyphenyl group.
2-(Ethylamino)-N-[(Thiophen-2-yl)methyl]acetamide Hydrochloride
- Molecular Formula : C₉H₁₄N₂OS
- Key Features: Retains the thiophene and acetamide core but substitutes the chloro and methoxyphenyl groups with an ethylamino chain.
- Application: No specific activity reported, but the ethylamino group may influence solubility and bioavailability .
Chloroacetamide Derivatives with Aromatic Substituents
2-Chloro-N-(2-Ethyl-6-Methylphenyl)acetamide
- Molecular Formula: C₁₁H₁₄ClNO
- Key Features : Lacks the thiophene and methoxyphenyl groups but shares the chloroacetamide backbone.
N-(4-Nitrophenyl)-2-{2-[3-(4-Chlorophenyl)-5-[4-(Propan-2-yl)phenyl]-4,5-Dihydro-1H-Pyrazol-1-yl]-4-Oxo-4,5-Dihydro-1,3-Thiazol-5-yl}acetamide
- Molecular Formula : C₂₈H₂₃ClN₄O₃S
- Key Features : Integrates pyrazole and thiazole rings, increasing structural complexity.
- Comparison : The additional heterocycles may confer unique binding properties absent in the target compound.
Research Findings and Implications
- Thiophene Role : The thiophene ring in the target compound and analogues (e.g., ML162, N-(4-bromophenyl)-2-(2-thienyl)acetamide) is critical for π-π stacking interactions in biological targets, enhancing binding affinity .
- Chloroacetamide Reactivity : The chloro group in all compared compounds facilitates nucleophilic substitution reactions, enabling covalent bond formation with enzymes or receptors .
- Methoxy Group Impact : The 4-methoxyphenyl group in the target compound and ML162 improves solubility but may reduce metabolic stability compared to halogenated analogues (e.g., bromophenyl derivatives) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-chloro-N-[(4-methoxyphenyl)methyl]-N-[1-(thiophen-2-yl)propan-2-yl]acetamide?
- Methodology : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in inert solvents (e.g., dichloromethane) with triethylamine as a base. This facilitates amide bond formation between chloroacetyl chloride and the secondary amine precursor. For the amine precursor, alkylation of 4-methoxybenzylamine with 1-(thiophen-2-yl)propan-2-ol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) is effective .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-chlorination. Purify intermediates via column chromatography using gradients of ethyl acetate/hexane.
Q. How can researchers confirm the structural identity of this compound?
- Methodology :
- Spectroscopy : Use -NMR to verify substitution patterns (e.g., methoxy protons at ~3.8 ppm, thiophene protons at 6.5–7.5 ppm). -NMR confirms carbonyl resonance (~165–170 ppm).
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ ion).
- X-ray Crystallography : Resolve conformational isomers and intramolecular interactions (e.g., C–H···O or N–H···O hydrogen bonds) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial Testing : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates.
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can conformational flexibility in the crystal structure affect its biological activity?
- Analysis : X-ray crystallography reveals three distinct conformers in asymmetric units due to steric hindrance between the thiophene and methoxyphenyl groups. For example, dihedral angles between aromatic rings vary by ~20°, potentially altering binding pocket compatibility .
- Mitigation : Perform molecular dynamics simulations to correlate conformer populations with activity. Use restrained crystallization (e.g., co-crystallization with target proteins) to stabilize bioactive conformers .
Q. What strategies resolve contradictions in degradation product data under varying pH conditions?
- Case Study : Similar acetamides (e.g., dimethenamid) degrade into ethanesulfonic acid (ESA) and oxanilic acid (OXA) under acidic/basic conditions. Use LC-MS/MS to track degradation pathways.
- Methodology :
- Acidic Conditions : Hydrolysis of the chloroacetamide group dominates.
- Basic Conditions : Thiophene ring oxidation may occur. Validate via isotopic labeling or trapping experiments with radical scavengers .
Q. How can computational modeling optimize its pharmacokinetic properties?
- Approach :
- LogP Prediction : Use software like MarvinSuite to estimate lipophilicity (~3.5–4.0), ensuring blood-brain barrier penetration.
- Metabolism Prediction : CYP450 docking studies identify vulnerable sites (e.g., thiophene sulfur oxidation). Introduce fluorination or methyl groups to block metabolic hotspots .
- Validation : Compare in silico predictions with in vitro microsomal stability assays .
Q. What analytical techniques differentiate polymorphic forms, and how do they impact formulation?
- Techniques :
- DSC/TGA : Detect melting point variations (>5°C differences indicate polymorphism).
- PXRD : Identify distinct diffraction patterns (e.g., sharp peaks vs. broad halos).
- Implications : Amorphous forms may enhance solubility but reduce shelf life. Use spray drying or co-crystallization with excipients (e.g., PVP) to stabilize desired forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
